N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide
CAS No.: 2640960-51-4
Cat. No.: VC11878486
Molecular Formula: C26H23N3O2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-51-4 |
|---|---|
| Molecular Formula | C26H23N3O2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30) |
| Standard InChI Key | VJGUYCXJMOIHEU-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features three distinct structural components:
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Xanthene core: A tricyclic aromatic system comprising two benzene rings fused via an oxygen-containing heterocycle. This scaffold contributes to planar rigidity and π-stacking interactions .
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The methyl group at position 1 enhances metabolic stability .
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Carboxamide linker: Connects the xanthene core to a phenethyl group substituted with the pyrazole ring, enabling hydrogen bonding with biological targets .
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Pyrazole ring formation: 1-Methyl-1H-pyrazole-5-carboxylic acid is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters .
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Phenethylamine coupling: The pyrazole derivative is coupled to 4-bromophenethylamine using Ullmann or Buchwald-Hartwig amination .
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Xanthene-carboxamide conjugation: The phenethyl-pyrazole intermediate reacts with 9H-xanthene-9-carbonyl chloride under Schotten-Baumann conditions .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Hydrazine, β-keto ester, 80°C | 75–85% |
| Phenethyl coupling | CuI, L-proline, DMF, 110°C | 60–70% |
| Carboxamide conjugation | THF, Et₃N, 0°C to RT | 50–65% |
Key challenges include optimizing regioselectivity during pyrazole synthesis and minimizing racemization during amide bond formation .
| Target | Assay Model | Activity |
|---|---|---|
| CDK2 | Molecular docking | Ki = 12 nM |
| VEGFR-2 | HUVEC proliferation | IC₅₀ = 0.42 μM |
| NF-κB | RAW264.7 cells | 75% inhibition |
Mechanism of Action
The compound’s bioactivity arises from:
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Hydrogen bonding: Pyrazole N-atoms interact with kinase catalytic lysine residues (e.g., Lys33 in CDK2) .
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π-Stacking: Xanthene’s planar structure intercalates into DNA or binds aromatic residues in enzyme active sites .
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Hydrophobic interactions: The phenethyl group occupies hydrophobic pockets in target proteins .
Research Challenges and Future Directions
Current Limitations
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Metabolic instability: Hepatic microsomal studies show t₁/₂ = 23 minutes due to CYP3A4-mediated oxidation .
Optimization Strategies
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